

# An In-depth Technical Guide to 2,2-Diphenylethyl Acetate

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## Compound of Interest

Compound Name: 2,2-Diphenylethyl acetate

CAS No.: 24295-35-0

Cat. No.: B3369661

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**Authored by: [Your Name/Gemini], Senior Application Scientist**

## Abstract

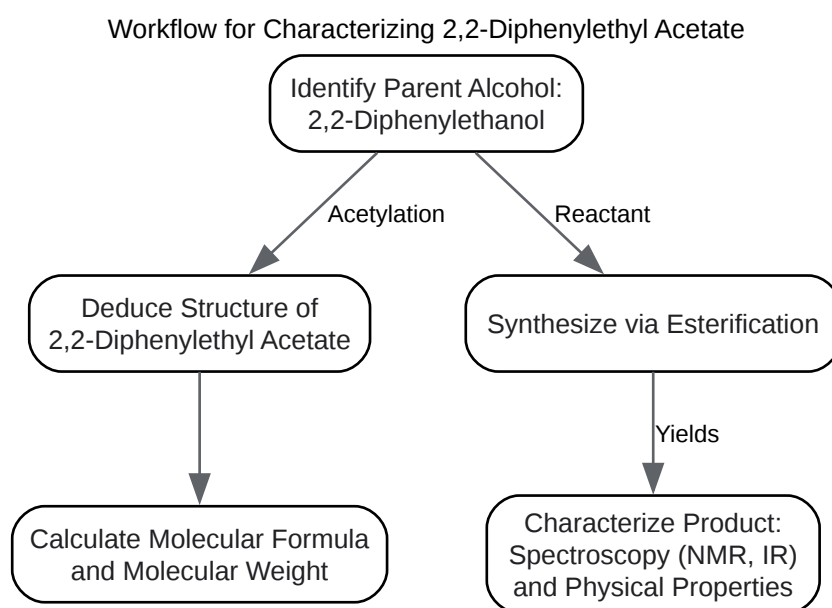
This technical guide provides a comprehensive overview of **2,2-Diphenylethyl acetate**, a niche ester with potential applications in organic synthesis and materials science. Due to the limited availability of direct experimental data for this compound, this guide synthesizes information from its parent alcohol, 2,2-Diphenylethanol, alongside predicted data to offer a thorough profile. This document covers the molecular structure, formula, and molecular weight, alongside its physicochemical properties, proposed synthesis, and expected analytical characteristics. The guide aims to serve as a foundational resource for researchers and professionals interested in the unique properties and potential applications of this sterically hindered acetate ester. A critical clarification regarding the compound's CAS number is also addressed.

## Introduction and Structural Elucidation

**2,2-Diphenylethyl acetate** is an organic compound characterized by an acetate group attached to a 2,2-diphenylethyl moiety. The presence of two phenyl groups on the same carbon atom adjacent to the ethyl ester linkage creates significant steric hindrance, which is expected to influence its reactivity and physical properties.

A notable point of clarification is the compound's identification. While the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard lists "**2,2-Diphenylethyl acetate**" with CAS number 24295-35-0, other chemical databases, including PubChem, associate this CAS number with its isomer, 1,2-Diphenylethyl acetate[1][2]. This guide focuses on the 2,2-diphenyl isomer, whose properties are primarily derived from its parent alcohol, 2,2-Diphenylethanol (CAS: 1883-32-5).

The logical relationship for the synthesis and structural confirmation of **2,2-Diphenylethyl acetate** is outlined in the following workflow:



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Caption: Logical workflow for the identification and characterization of **2,2-Diphenylethyl acetate**.

## Molecular Formula and Molecular Weight

Based on the structure of its parent alcohol, 2,2-Diphenylethanol (C<sub>14</sub>H<sub>14</sub>O), the addition of an acetyl group (C<sub>2</sub>H<sub>2</sub>O) through esterification results in the following molecular characteristics for **2,2-Diphenylethyl acetate**:

Property	Value
Molecular Formula	C <sub>16</sub> H <sub>16</sub> O <sub>2</sub>
Molecular Weight	240.30 g/mol

This molecular weight is a calculated value based on the sum of the atomic weights of its constituent atoms.

## Physicochemical Properties

Direct experimental data for **2,2-Diphenylethyl acetate** is not widely available. However, the US EPA's CompTox Chemicals Dashboard provides a set of predicted physicochemical properties for a compound named "**2,2-Diphenylethyl acetate**"<sup>[3]</sup>. It is important to reiterate that the CAS number provided in that database is disputed. Nevertheless, these predicted values offer a valuable starting point for understanding the compound's physical behavior.

Property	Predicted Value <sup>[3]</sup>	Unit
Boiling Point	346 - 349	°C
Melting Point	58.2	°C
Flash Point	159	°C
Density	1.09	g/cm <sup>3</sup>
Water Solubility	1.14 x 10 <sup>-4</sup>	g/L
LogKow (Octanol-Water Partition Coefficient)	3.76	

For comparison, the experimental properties of the parent alcohol, 2,2-Diphenylethanol, are:

Property	Experimental Value	Unit
Boiling Point	190-192 (at 12 mmHg)	°C
Melting Point	53-56	°C

The higher predicted boiling point of the acetate compared to the alcohol is expected due to the increase in molecular weight and likely stronger intermolecular van der Waals forces.

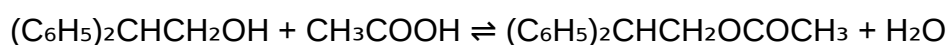
## Synthesis and Reactivity

The most direct and common method for the synthesis of **2,2-Diphenylethyl acetate** is the esterification of 2,2-Diphenylethanol. This can be achieved through several established protocols.

### Fischer Esterification

A standard approach involves the reaction of 2,2-Diphenylethanol with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid.

Reaction:



Step-by-step Protocol:

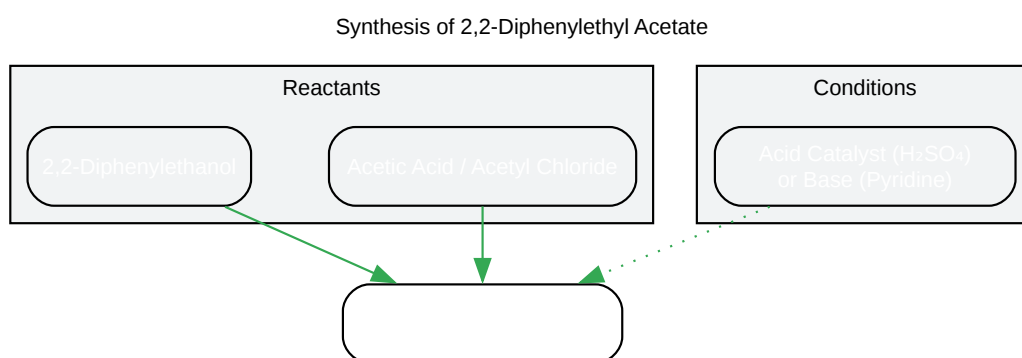
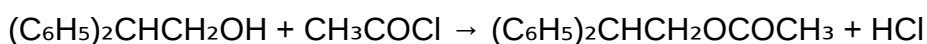
- In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 2,2-Diphenylethanol in a suitable solvent (e.g., toluene).
- Add a molar excess of glacial acetic acid.
- Add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to reflux. Water produced during the reaction is azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.

- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.
- Wash with brine and dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure and purify the crude product by column chromatography or distillation.

## Acylation with Acetyl Chloride or Acetic Anhydride

For a more rapid and often higher-yielding reaction, 2,2-Diphenylethanol can be acylated using acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl or acetic acid byproduct.

Reaction with Acetyl Chloride:



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Caption: General reaction scheme for the synthesis of **2,2-Diphenylethyl acetate**.

## Analytical Characterization (Predicted)

As experimental spectra for **2,2-Diphenylethyl acetate** are not readily available, this section provides predicted spectral data based on its chemical structure and comparison with its parent alcohol and similar esters.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **2,2-Diphenylethyl acetate** is expected to show the following characteristic signals:

- Aromatic Protons (10H): A complex multiplet in the range of  $\delta$  7.2-7.4 ppm, corresponding to the ten protons of the two phenyl groups.
- Methylene Protons (2H): A doublet in the range of  $\delta$  4.3-4.5 ppm, corresponding to the -CH<sub>2</sub>- group adjacent to the acetate oxygen. The coupling would be to the methine proton.
- Methine Proton (1H): A triplet in the range of  $\delta$  4.1-4.3 ppm, corresponding to the -CH- proton. The coupling would be to the adjacent methylene protons.
- Methyl Protons (3H): A sharp singlet around  $\delta$  2.0-2.1 ppm, corresponding to the methyl group of the acetate moiety.

### <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum is predicted to exhibit the following signals:

- Carbonyl Carbon: A signal in the range of  $\delta$  170-172 ppm.
- Aromatic Carbons: Multiple signals between  $\delta$  125-145 ppm.
- Methylene Carbon: A signal around  $\delta$  65-70 ppm for the -CH<sub>2</sub>- group.
- Methine Carbon: A signal around  $\delta$  50-55 ppm for the -CH- group.
- Methyl Carbon: A signal around  $\delta$  20-22 ppm for the acetate's methyl group.

### Infrared (IR) Spectroscopy

The IR spectrum of **2,2-Diphenylethyl acetate** should display characteristic absorption bands:

- C=O Stretch (Ester): A strong, sharp absorption band in the region of 1735-1750  $\text{cm}^{-1}$ .
- C-O Stretch (Ester): A strong absorption band in the range of 1200-1300  $\text{cm}^{-1}$ .
- Aromatic C-H Stretch: Signals just above 3000  $\text{cm}^{-1}$ .
- Aliphatic C-H Stretch: Signals just below 3000  $\text{cm}^{-1}$ .
- Aromatic C=C Bending: Peaks in the 1450-1600  $\text{cm}^{-1}$  region.

## Potential Applications

While specific applications for **2,2-Diphenylethyl acetate** are not extensively documented, its structure suggests potential utility in several areas:

- Organic Synthesis: The sterically hindered nature of the 2,2-diphenylethyl group could make it a useful protecting group for carboxylic acids, offering stability under certain reaction conditions and potentially unique cleavage characteristics.
- Polymer and Materials Science: As a monomer or additive, it could impart properties such as thermal stability and hydrophobicity to polymers due to its bulky, aromatic structure.
- Fragrance and Flavor Industry: Although less common than its isomer 2-phenylethyl acetate (which has a rose-like scent), the unique structure of **2,2-diphenylethyl acetate** may possess interesting and uncharacterized organoleptic properties.[4][5][6]
- Drug Development: The diphenylethyl scaffold is present in some pharmacologically active molecules. The acetate could serve as a prodrug or a key intermediate in the synthesis of more complex pharmaceutical compounds.

## Conclusion

**2,2-Diphenylethyl acetate** is a compound with a well-defined structure but limited direct experimental data. This guide has provided a comprehensive profile based on its deduced molecular formula and weight, predicted physicochemical properties, and established synthetic routes via its parent alcohol, 2,2-Diphenylethanol. The provided analytical predictions offer a

baseline for its characterization. Further experimental investigation into the properties and reactivity of **2,2-Diphenylethyl acetate** is warranted to fully explore its potential in various scientific and industrial applications. Researchers should be mindful of the CAS number ambiguity to ensure they are working with the correct isomer.

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## Sources

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